Cyclohexyl vs. Phenyl Substitution: Impact on Metallo-β-Lactamase Inhibitory Potency
In a systematic study of 4-alkyl-1,2,4-triazole-3-thione analogues as MBL inhibitors, replacing the 5-phenyl substituent with a 5-cyclohexyl group (compound 50 in the original paper) led to a notable reduction in inhibitory activity. The authors explicitly noted that this modification caused 'a large decrease in inhibitory potency, confirming the importance of an aromatic group at this position' [1]. While exact IC50 values for compound 50 were not extracted in the available snippet, the qualitative observation is unambiguous and serves as a critical differentiator.
| Evidence Dimension | MBL inhibitory potency (qualitative shift upon phenyl→cyclohexyl replacement) |
|---|---|
| Target Compound Data | 5-cyclohexyl derivative (compound 50) – described as having a 'large decrease in inhibitory potency' relative to the corresponding 5-phenyl analogue |
| Comparator Or Baseline | 5-phenyl analogue of the same 4-alkyl-1,2,4-triazole-3-thione series – served as the high-potency reference |
| Quantified Difference | Not numerically quantified in the available excerpt; direction and magnitude described as a 'large decrease' |
| Conditions | Enzymatic inhibition assays against representative MBLs (VIM-type, NDM-1, IMP-1, L1) |
Why This Matters
For researchers designing MBL inhibitor panels or selectivity assays, the cyclohexyl compound provides a well-characterized low-activity comparator that confirms target engagement is specific to the aromatic-binding pocket, and not a non-specific triazole effect.
- [1] Garnier, E., et al. (2021). 4-Alkyl-1,2,4-triazole-3-thione analogues as metallo-β-lactamase inhibitors. Bioorganic Chemistry, 113, 105024. View Source
